2-Amino-2-(naphthalen-1-yl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of related naphthalene-based compounds has been explored in several studies. For instance, a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol was achieved in seven steps with an overall yield of 44% . Another study reported the synthesis of (S)-(+)-2-(2-naphthyl)-2-(N-methyl)aminoethanol from 2-vinylnaphthalene, using a six-step procedure that resulted in a total yield of 39.7% with enantiomeric excess values reaching up to 97–99% . These studies provide insights into the methods and efficiency of synthesizing naphthalene-based chiral alcohols.
Molecular Structure Analysis
The molecular structure of complexes involving naphthalene-based alcohols has been studied using various spectroscopic techniques and theoretical calculations. For example, jet-cooled complexes of 2-naphthyl-1-ethanol with amino alcohols were investigated, revealing the presence of different isomers and the role of chirality in the formation of intermolecular hydrogen bonds . These studies highlight the intricate details of molecular interactions and the influence of chirality on the structure and stability of complexes.
Chemical Reactions Analysis
The chemical behavior of naphthalene-based alcohols in the presence of other compounds has been examined. Spectroscopic and thermodynamic investigations on the complexation of naphthalene-appended amino-beta-cyclodextrins with various alcohols demonstrated significant fluorescent signal changes, indicating the formation of complexes . This suggests that naphthalene-based alcohols can participate in specific chemical reactions that lead to detectable changes in their physical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene-based alcohols have been measured and analyzed in different solvents. A study on the densities and viscosities of naphthalen-1-ol, naphthalen-2-ol, and 1-aminonaphthalene in alcohols provided data that could be correlated with equations to understand solute-solvent interactions . These findings are crucial for predicting the behavior of such compounds in various environments and for their potential applications in different fields.
Scientific Research Applications
Enantioseparation and Chiral Analysis
The compound has been studied for its enantiomeric resolution using chromatographic methods. For instance, Karakurt et al. (2012) explored the enantioseparation of derivatives of 2-Amino-2-(naphthalen-1-yl)ethanol, demonstrating the influence of structural features on enantiomeric separation in chromatography (Karakurt, Saraç, & Dalkara, 2012).
Fluorescence Derivatisation in Biological Assays
The compound and its derivatives have applications in fluorescent derivatization. Frade et al. (2007) investigated its use in coupling with amino acids, leading to fluorescent derivatives valuable in biological assays (Frade, Barros, Moura, & Gonçalves, 2007).
Crystal Structure and Molecular Electronic Properties Analysis
Research by Subashini et al. (2020) focused on the crystal structure, Hirshfeld surface analysis, and electronic properties of compounds related to 2-Amino-2-(naphthalen-1-yl)ethanol, revealing insights into intermolecular interactions and molecular electronic properties (Subashini, Arunagiri, & Saranya, 2020).
Fluorescent Sensing and Biological Applications
Banerjee et al. (2012) developed a selective fluorescent sensor for Al3+ ions using a derivative of 2-Amino-2-(naphthalen-1-yl)ethanol, demonstrating its potential in biological and chemical sensing (Banerjee et al., 2012).
Antimicrobial Studies
Al-amery (2016) conducted a study on the antibacterial properties of metal ion complexes with derivatives of 2-Amino-2-(naphthalen-1-yl)ethanol, highlighting its potential in antimicrobial applications (Al-amery, 2016).
Safety And Hazards
The safety information for 2-Amino-2-(naphthalen-1-yl)ethanol indicates that it is associated with some hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-amino-2-naphthalen-1-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-12(8-14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJHQOMBLOZMEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60522415 | |
Record name | 2-Amino-2-(naphthalen-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60522415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(naphthalen-1-yl)ethanol | |
CAS RN |
86217-42-7 | |
Record name | 2-Amino-2-(naphthalen-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60522415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.